molecular formula C13H18N2O4 B3983567 N-(4-ethoxyphenyl)-N'-(2-hydroxypropyl)ethanediamide

N-(4-ethoxyphenyl)-N'-(2-hydroxypropyl)ethanediamide

Cat. No. B3983567
M. Wt: 266.29 g/mol
InChI Key: XHYVZFJWPSLPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(2-hydroxypropyl)ethanediamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPA is a chelating agent that has been found to have promising results in the treatment of certain diseases and in the synthesis of certain materials.

Mechanism of Action

EPPA acts as a chelating agent by binding to metal ions in the body. This results in the formation of stable complexes that can have various effects on biological processes. EPPA has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to prevent the aggregation of amyloid beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
EPPA has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to prevent the formation of reactive oxygen species. EPPA has also been found to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

EPPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. EPPA is also relatively non-toxic and has low cytotoxicity. However, EPPA has some limitations, such as its limited solubility in water and its potential to form insoluble complexes with certain metal ions.

Future Directions

There are several future directions for the study of EPPA. One potential area of research is the development of EPPA-based materials for various applications, such as drug delivery and catalysis. Another area of research is the investigation of EPPA's potential as a therapeutic agent for various diseases. Additionally, further studies are needed to elucidate the mechanisms of EPPA's actions and to optimize its properties for various applications.

Scientific Research Applications

EPPA has been extensively studied for its potential applications in various fields. It has been found to have promising results in the treatment of certain diseases, such as cancer and Alzheimer's disease. EPPA has been shown to inhibit the growth of cancer cells and to have a protective effect on neurons in Alzheimer's disease.

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-3-19-11-6-4-10(5-7-11)15-13(18)12(17)14-8-9(2)16/h4-7,9,16H,3,8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYVZFJWPSLPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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